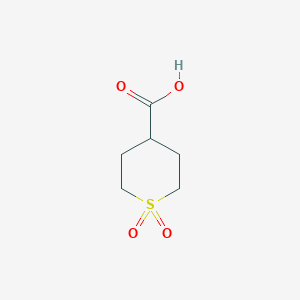
trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C22H32F2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for commercial applications .
化学反应分析
Types of Reactions: trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: In chemistry, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology: While its direct applications in biology are limited, the compound can be used as a model system for studying the interactions of fluorinated compounds with biological molecules .
Medicine: The compound’s potential medicinal applications are still under investigation. Its structural properties suggest it could be a candidate for drug development, particularly in designing molecules with specific binding affinities .
Industry: In the industrial sector, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used in the production of liquid crystal materials. These materials are essential for manufacturing displays and other optical devices .
作用机制
The mechanism of action of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action are still being studied, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
相似化合物的比较
- trans,trans-4-Butyl-4’-(3,4-dichlorophenyl)-1,1’-bi(cyclohexane)
- trans,trans-4-Butyl-4’-(3,4-dibromophenyl)-1,1’-bi(cyclohexane)
- trans,trans-4-Butyl-4’-(3,4-dimethylphenyl)-1,1’-bi(cyclohexane)
Comparison: Compared to its analogs, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability and reactivity, making it more suitable for specific applications in materials science and liquid crystal technology .
属性
IUPAC Name |
4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXZINXFUSKTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566662 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-58-4 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
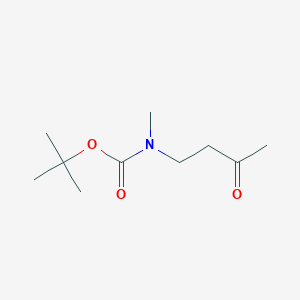
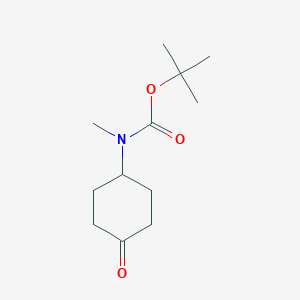
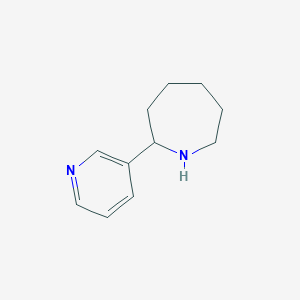
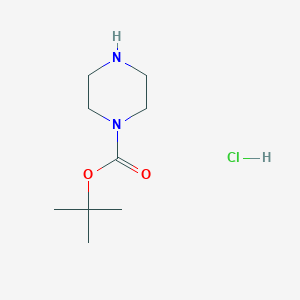
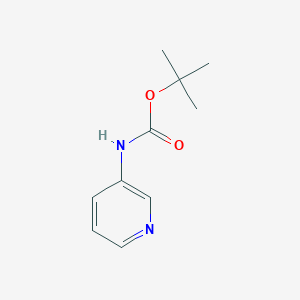
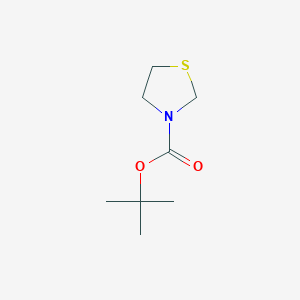
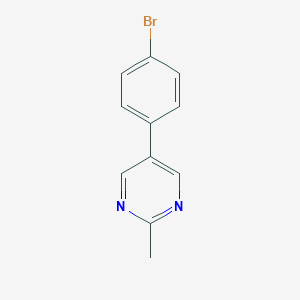
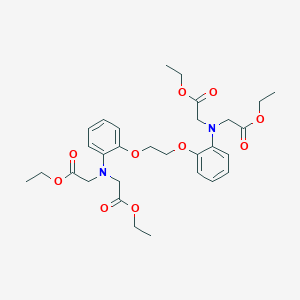
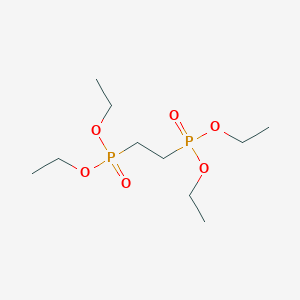
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)


